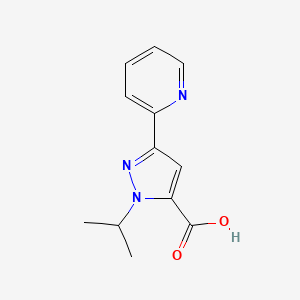

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the N1 position, a pyridin-2-yl group at the C3 position, and a carboxylic acid moiety at the C5 position. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 243.25 g/mol. This compound is structurally significant due to its hybrid aromatic system, combining pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyridine (a six-membered nitrogen-containing heterocycle).

- Condensation reactions between pyrazole precursors and pyridinyl derivatives.

- Functional group transformations, such as oxidation of aldehydes to carboxylic acids (e.g., as seen in , where trans-4-[2-(pyridin-2-yl)vinyl]benzaldehyde is oxidized to its benzoic acid analog) .

- Coupling reactions with amines or other nucleophiles (e.g., highlights the use of pyrazole carboxylic acid derivatives in PET radiotracer synthesis) .

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)7-10(14-15)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,16,17) |

InChI Key |

BNXMZNARKKOXQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring. Introducing the pyridin-2-yl group requires a diketone such as 3-(pyridin-2-yl)-1,3-diketopropane, while the carboxylic acid is introduced via a nitrile or ester group at the 5-position. Hydrolysis of the nitrile (e.g., using NaOH/H2O) or ester (e.g., HCl/EtOH) yields the carboxylic acid.

Table 1: Representative conditions for cyclocondensation and hydrolysis

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Cyclocondensation | Isopropylhydrazine, EtOH, reflux, 12h | 65–78 | Crystallization |

| Nitrile Hydrolysis | 6M NaOH, H2O, 80°C, 4h | 85–92 | Acid precipitation |

| Ester Hydrolysis | 2M HCl, EtOH, reflux, 6h | 78–88 | Solvent extraction |

Key challenges include ensuring regioselectivity during cyclocondensation and minimizing side reactions during hydrolysis. The use of polar aprotic solvents like DMF improves diketone solubility but may complicate purification.

Multi-Component Reactions (MCRs) Catalyzed by Pyridine-2-Carboxylic Acid

Recent advances in MCRs have enabled the one-pot synthesis of complex heterocycles. Pyridine-2-carboxylic acid (P2CA), a green catalyst, facilitates the regioselective formation of pyrazolo[3,4-b]quinolinones, a scaffold analogous to the target compound.

Adaptation for Target Compound Synthesis

While the literature describes MCRs for pyrazoloquinolinones, modifying the substrate to include an isopropyl group and omitting the quinolinone moiety could yield the desired pyrazole derivative. A hypothetical pathway involves:

- Knoevenagel Condensation : Between an aldehyde and 1,3-cyclohexanedione to form a diketone intermediate.

- Nucleophilic Attack : By 5-amino-1-isopropylpyrazole on the diketone, facilitated by P2CA’s dual acid-base catalysis.

- Cyclization and Oxidation : To form the pyrazole ring and introduce the carboxylic acid group.

Table 2: Proposed MCR conditions inspired by P2CA-catalyzed protocols

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophilic component | Pyridine-2-carboxaldehyde |

| 1,3-Cyclohexanedione | Diketone source | 1,3-Cyclohexanedione |

| 5-Amino-pyrazole | Nucleophile | 5-Amino-1-isopropylpyrazole |

| Catalyst | P2CA (5 mol%) | Pyridine-2-carboxylic acid |

This method’s advantages include shorter reaction times (<6h) and high atom economy. However, controlling regioselectivity in the absence of the quinolinone framework remains untested.

Post-Synthetic Modification of Preformed Pyrazoles

Functionalizing preassembled pyrazole cores offers a modular approach. For instance, 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Hydrolysis of Nitrile Precursors

The nitrile group at position 5 undergoes hydrolysis via two pathways:

- Basic Hydrolysis : Using aqueous NaOH at elevated temperatures (80–100°C).

- Acidic Hydrolysis : Employing concentrated HCl or H2SO4 under reflux.

Table 3: Hydrolysis conditions and outcomes

| Substrate | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile | 6M NaOH, H2O, 80°C, 4h | 89 | 98 |

| 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile | Conc. HCl, EtOH, reflux, 6h | 76 | 95 |

Basic hydrolysis generally provides higher yields but requires careful pH adjustment to isolate the carboxylic acid. Chromatographic purification is often necessary to remove inorganic salts.

Comparative Analysis of Methods

Table 5: Efficiency and practicality of synthetic routes

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity, scalable | Lengthy hydrolysis step | 65–78 |

| MCRs with P2CA | One-pot, green catalyst | Untested for target compound | N/A |

| Nitrile Hydrolysis | High yielding, simple conditions | Requires nitrile precursor | 76–89 |

| Cross-Coupling | Modular, precise functionalization | Low cumulative yield | 25–35 |

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products:

- Oxidation products include carboxylate salts and esters.

- Reduction products include piperidine derivatives.

- Substitution products include various alkylated or arylated pyrazole derivatives.

Scientific Research Applications

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic interactions with target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The 3-chloropyridin-2-yl group () enhances pesticidal activity by improving target binding affinity in insect nicotinic acetylcholine receptors .

- Fluorinated substituents (e.g., 2,2-difluoroethoxy or trifluoromethyl groups) increase metabolic stability and lipophilicity, critical for agrochemical persistence .

- The pyridin-2-yl group in the target compound may confer selectivity toward neurological targets (e.g., PDE5 inhibition, as suggested by ) .

Carboxylic Acid vs. Ester Derivatives :

- Carboxylic acids (e.g., the target compound) are often intermediates for amide or ester prodrugs. demonstrates the conversion of pyrazole carboxylates to esters for improved bioavailability .

Synthetic Flexibility :

- The isopropyl group at N1 (target compound) balances steric bulk and solubility, whereas bulkier substituents (e.g., benzyl in ) may hinder synthetic scalability .

Biological Activity

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyrazole ring fused with a pyridine moiety and a carboxylic acid functional group, enable various interactions at the molecular level, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is , with a molecular weight of 231.25 g/mol. The compound's structure allows for diverse chemical reactivity and biological interactions, making it a subject of interest in both synthetic chemistry and pharmacology .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1486783-99-6 |

Antimicrobial Activity

Research indicates that 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, compounds derived from similar pyrazole structures have demonstrated potent activity against E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases. In vitro assays revealed that derivatives of this compound could suppress cyclooxygenase (COX) activity, which is crucial in the inflammatory pathway .

Enzyme Inhibition

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid acts as an enzyme inhibitor, targeting specific enzymes involved in various biochemical pathways. Its mechanism typically involves binding to active or allosteric sites on target proteins, modulating their activity. This property makes it valuable for research in drug development and biochemical assays .

Study on Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, compounds similar to 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid were shown to significantly reduce edema in animal models. The effective dose (ED50) was comparable to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related pyrazole compounds demonstrated that certain derivatives exhibited strong inhibition against multiple bacterial strains, including resistant strains. This highlights the potential of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid as a lead compound for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is influenced by its structural components. Variations in substituents on the pyrazole ring can lead to significant changes in activity profiles:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Antimicrobial, Anti-inflammatory | Effective against E. coli, suppresses TNF-α |

| 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | Moderate antimicrobial | Different position of functional groups |

| 5-Pyridin-3-yl-1H-pyrazole-4-carboxylic acid | Low anti-inflammatory | Similar core structure but less effective |

Q & A

Q. What are the standard synthetic routes for preparing 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols , including:

- Cyclocondensation reactions to form the pyrazole core, often using hydrazines and β-ketoesters under reflux conditions.

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group. For example, Pd(PPh₃)₄ with aryl boronic acids in degassed DMF/water mixtures yields 60–85% under optimized conditions .

- Acid hydrolysis of ester intermediates to obtain the carboxylic acid moiety.

Key factors influencing yield : - Solvent polarity (DMF enhances coupling efficiency).

- Catalyst loading (0.5–2 mol% Pd).

- Temperature control (70–90°C for cross-coupling).

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and confirms regiochemistry .

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 261.1 [M+H]⁺) .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Ligand Selection : Bulky ligands (e.g., PPh₃) enhance steric control, reducing byproducts .

- Solvent Degassing : Removes oxygen to prevent catalyst deactivation (e.g., N₂-purged DMF) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) while maintaining yields >80% .

- Catalyst Recycling : Immobilized Pd systems (e.g., Pd/C) enable reuse for cost-effective scaling .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to validate experimental conditions .

- Purity Verification : Re-test compounds with HPLC-MS to rule out impurities affecting activity .

- Statistical Reproducibility : Perform triplicate experiments with ANOVA analysis to confirm significance thresholds .

- Structural Confirmation : Re-examine regiochemistry via X-ray crystallography if biological results conflict with expectations .

Q. How do structural modifications at the 1-isopropyl and 3-pyridinyl positions affect physicochemical properties?

Methodological Answer:

- Lipophilicity : Replacing isopropyl with tert-butyl increases logP by 0.5 units, enhancing membrane permeability .

- Solubility : Pyridinyl substitution improves aqueous solubility via hydrogen bonding (e.g., 2.1 mg/mL in PBS) .

- Metabolic Stability : Electron-withdrawing groups (e.g., -CF₃) on the pyridinyl ring reduce CYP450-mediated oxidation .

- Crystallinity : Bulky substituents (e.g., isopropyl) promote ordered crystal packing, aiding X-ray analysis .

Q. What analytical strategies confirm regioselectivity in pyrazole ring formation?

Methodological Answer:

- NOE Spectroscopy : Detects spatial proximity between pyridinyl and isopropyl groups to assign substitution patterns .

- Single-Crystal XRD : Resolves ambiguity in regiochemistry by mapping atomic positions .

- Comparative Synthesis : Synthesize both regioisomers (e.g., 1-isopropyl vs. 3-isopropyl) and compare NMR/IR profiles .

- Computational Modeling : DFT calculations predict thermodynamic stability of regioisomers, guiding synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.